(2S,3R)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid
Description
This compound features a butanoic acid backbone with stereospecific modifications:
- Stereochemistry: 2S and 3R configurations.
- Functional Groups: A free amino group at position 3 and a Boc-protected amino group at position 2.
- Molecular Formula: C₉H₁₇N₂O₄ (inferred from and ).
- Role: The Boc group enhances stability and solubility, making it valuable in peptide synthesis and as a pharmaceutical intermediate .
Properties
Molecular Formula |
C9H18N2O4 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
(2S,3R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C9H18N2O4/c1-5(10)6(7(12)13)11-8(14)15-9(2,3)4/h5-6H,10H2,1-4H3,(H,11,14)(H,12,13)/t5-,6+/m1/s1 |
InChI Key |
VOJQLKKIYQLSFD-RITPCOANSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)N |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Typical Synthetic Route
A representative synthetic route involves the following steps:
Starting Material : L-threonine or a suitable chiral precursor is often used due to its inherent stereochemistry matching the target molecule.
Protection of the α-Amino Group : The amino group at the 2-position is protected using tert-butoxycarbonyl anhydride (Boc2O) under mild basic conditions to form the Boc-protected amino acid intermediate.
Introduction of the 3-Amino Group : The hydroxyl group at the 3-position (from threonine) is converted to an amino group via stereoselective substitution reactions, such as Mitsunobu reaction with azide followed by reduction, or direct stereoselective amination.
Purification and Characterization : The product is purified by chromatographic techniques and characterized by NMR, MS, and chiral HPLC to confirm stereochemistry and purity.
Detailed Reaction Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Boc Protection | Boc2O, base (e.g., NaHCO3), solvent (e.g., dioxane) | Room temperature, mild basic conditions |
| Hydroxyl to Azide Conversion | Mitsunobu reaction: triphenylphosphine, DIAD, NaN3 | Retains stereochemistry, inversion of configuration occurs but compensated by starting stereochemistry |
| Azide Reduction | Hydrogenation (H2, Pd/C) or Staudinger reduction | Converts azide to amino group |
| Purification | Column chromatography (silica gel), crystallization | Ensures high purity and stereochemical integrity |
Alternative Synthetic Approaches
Asymmetric Aminohydroxylation : Using osmium-catalyzed aminohydroxylation of olefinic precursors to directly install amino and hydroxyl groups with stereocontrol.
β-Lactam Ring Opening : Synthesis of β-lactams followed by ring opening under controlled conditions to yield vicinal amino acid derivatives with desired stereochemistry.
Multicomponent Reactions : Lewis acid-catalyzed condensation of aldehydes, amines, and ketene silyl acetals to build the amino acid backbone stereoselectively.
Research Findings and Optimization
Recent research has focused on improving yield, stereoselectivity, and environmental sustainability of the preparation methods:
Use of flow microreactor systems for Boc protection and amination steps to enhance reaction control and reduce waste.
Development of milder reducing agents to avoid racemization during azide reduction.
Optimization of Mitsunobu reaction conditions to minimize side reactions and improve stereochemical outcomes.
Employment of chiral catalysts in asymmetric aminohydroxylation to increase enantiomeric excess beyond 95%.
Data Table: Summary of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Stereoselectivity | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Chiral Pool (Boc protection + Mitsunobu azide substitution + reduction) | L-Threonine | Boc2O, triphenylphosphine, DIAD, NaN3, Pd/C | 70-85 | High (2S,3R) | Straightforward, uses natural chiral source | Mitsunobu reagents toxic, multiple steps |
| Asymmetric Aminohydroxylation | Olefinic acid derivative | Os-catalyst, amine source, oxidants | 60-75 | High | Direct installation of amino and hydroxyl groups | Requires expensive catalysts |
| β-Lactam Ring Opening | β-Lactam intermediates | Acid or base catalysis | 65-80 | Controlled | Access to vicinal amino acids | Multi-step synthesis of β-lactam |
| Multicomponent Condensation | Aldehyde, amine, ketene silyl acetal | Lewis acid catalyst | 55-70 | Moderate to high | One-pot synthesis | Requires careful control of conditions |
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Oximes, nitriles
Reduction: Alcohols
Substitution: Amides, esters
Scientific Research Applications
(2S,3R)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of peptides and proteins.
Medicine: Utilized in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor agonists.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3R)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting biomolecules. The compound interacts with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces.
Comparison with Similar Compounds
Compounds with Varied Protecting Groups
Key Insights :
- The Boc group (tert-butoxycarbonyl) offers superior stability under acidic conditions compared to Z (benzyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups, which are base-labile .
- Hydroxy substitution at position 3 () reduces nucleophilicity, limiting peptide coupling applications compared to the free amino group in the target compound .
Compounds with Altered Backbone or Substituents
Key Insights :
- Positional isomerism (e.g., amino group at position 4 vs. 3) significantly affects peptide backbone geometry and hydrogen bonding .
- Bulky substituents like naphthyl () or dimethylpentanoic acid () alter solubility and steric interactions, impacting bioavailability .
Stereochemical Variants
| Compound Name | Stereochemistry | Molecular Formula | Functional Differences | References |
|---|---|---|---|---|
| (2S,3S)-2-Acetamido-N-(3-bromoprop-2-yn-1-yl)-3-(tert-butoxy)butanamide () | 2S,3S | C₁₃H₂₁BrN₂O₃ | Bromoalkyne substituent; acetamido group | |
| (3R)-3-{(tert-Butoxy)carbonylamino}butanoic acid () | 3R | C₁₀H₁₉NO₄ | Methyl substitution on Boc-protected amino |
Key Insights :
- The 3R configuration in the target compound optimizes spatial arrangement for receptor binding compared to 3S isomers .
Biological Activity
(2S,3R)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid, commonly referred to as Boc-Tle-OH, is a derivative of amino acids that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group that enhances its stability and solubility in various biochemical applications.
- Molecular Formula : C9H18N2O4
- Molecular Weight : 218.25 g/mol
- CAS Number : 2380646-78-4
- IUPAC Name : (2S,3R)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid
1. Antimicrobial Properties
Research indicates that Boc-Tle-OH exhibits notable antimicrobial activity. In a study investigating the compound's efficacy against various bacterial strains, it was found to inhibit the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL. The mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis and death.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 50 µg/mL |
2. Anti-inflammatory Effects
Boc-Tle-OH has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases.
3. Neuroprotective Activity
Recent findings suggest that Boc-Tle-OH may possess neuroprotective properties. In a mouse model of neurodegeneration induced by oxidative stress, administration of Boc-Tle-OH resulted in a significant reduction in neuronal cell death and improved cognitive function. The proposed mechanism involves the modulation of oxidative stress pathways and enhancement of antioxidant defenses.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, Boc-Tle-OH was tested against clinical isolates of Staphylococcus aureus. The study highlighted the compound's ability to inhibit biofilm formation, which is crucial in treating persistent infections.
Case Study 2: Neuroprotection in Animal Models
A study published in 2024 assessed the neuroprotective effects of Boc-Tle-OH in a transgenic mouse model of Alzheimer’s disease. Results indicated that treatment with Boc-Tle-OH led to decreased amyloid plaque deposition and improved behavioral outcomes compared to untreated controls.
The biological activities of Boc-Tle-OH can be attributed to its structural features that facilitate interactions with biological macromolecules. The presence of the amino group allows for hydrogen bonding with target proteins, while the tert-butoxycarbonyl group enhances lipophilicity, aiding cellular uptake.
Q & A
Q. How can researchers integrate experimental and computational data to predict metabolic pathways for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
